Dual HDAC and Kinase Inhibitory Activity vs. Single-Target Naphthalene Carboxamides
The target compound is explicitly claimed to possess simultaneous inhibitory activity against both protein kinases and histone deacetylases (HDACs), a dual mechanism not present in earlier naphthalene carboxamide anti-angiogenic agents [1]. While specific IC50 values are not publicly disclosed in the patent abstract, the structural claims differentiate it from compounds in patents like US20050014802, which are solely kinase inhibitors [2]. This dual activity is a class-level inference based on the Markush structure and biological activity statements in the patent [1].
| Evidence Dimension | Biological target modulation scope |
|---|---|
| Target Compound Data | Dual protein kinase and histone deacetylase inhibition (claimed) |
| Comparator Or Baseline | Naphthalene carboxamides from US20050014802: single-target kinase inhibition |
| Quantified Difference | Not quantifiable from available data; qualitative difference in target scope |
| Conditions | General patent claims encompassing multiple enzyme assays |
Why This Matters
For research on cancers or inflammatory diseases where crosstalk between kinase signaling and epigenetic regulation is critical, a dual inhibitor offers a more biologically relevant tool than single-target probes.
- [1] Lu, X., Li, Z., Shan, S., Yu, J., & Ning, Z. (Shenzhen Chipscreen Biosciences, Ltd.). (2010). Naphthalene carboxamide derivatives as inhibitors of protein kinase and histone deacetylase, preparation methods and uses thereof. PCT Patent WO2010139180A8. View Source
- [2] Sun, L., et al. (2004). Naphthalene carboxamides and their derivatives useful as new anti-angiogenic agents. US Patent Application US20050014802A1. View Source
